3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the search results .Chemical Reactions Analysis
The chemical reactions involving this compound are not detailed in the search results .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the search results .Scientific Research Applications
Anticancer Applications
- Novel fluoro substituted benzo[b]pyran derivatives, through various synthetic pathways, have shown significant anticancer activity against human cancer cell lines, including lung, breast, and CNS cancers, at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).
Anti-angiogenic and DNA Cleavage Studies
- Piperidine-4-carboxamide derivatives have been synthesized and evaluated for their ability to inhibit in vivo angiogenesis using the chick chorioallantoic membrane (CAM) model and demonstrated significant anti-angiogenic and DNA cleavage activities (Kambappa et al., 2017).
Antitumor Activity
- A series of novel 3-phenylpiperazinyl-1-trans-propenes and related compounds have been synthesized and evaluated for their cytotoxic activity against several tumor cell lines, showing potent antitumor activity in vitro and in vivo (Naito et al., 2005).
Antimicrobial and Antituberculosis Activity
- Thiazole-aminopiperidine hybrid analogues have been developed as novel Mycobacterium tuberculosis GyrB inhibitors, displaying significant activity against test strains with minimal cytotoxicity (Jeankumar et al., 2013).
Structure and Molecular Analysis
- The crystal structure analysis of related compounds with the thienopyrimidine system shows coplanar fused rings and significant molecular interactions, indicating potential for further biochemical applications (Zeng et al., 2008).
Analgesic and Antiparkinsonian Activities
- Synthesis of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine has revealed compounds with notable analgesic and antiparkinsonian activities (Amr et al., 2008).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[1-[2-(4-fluorophenyl)sulfanylacetyl]piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2S/c21-14-3-5-16(6-4-14)28-12-18(26)24-10-7-15(8-11-24)25-13-23-19-17(20(25)27)2-1-9-22-19/h1-6,9,13,15H,7-8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPMTDYGUCNZIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)CSC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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